1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Description
1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a propan-2-ylcarbamoyl methyl group
Properties
IUPAC Name |
1-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)12-9(13)7-11(10(14)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCEEMOEXNZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved via oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.
Attachment of the Propan-2-ylcarbamoyl Methyl Group: This step involves the reaction of the cyclopentane carboxylic acid with an isopropylamine derivative under suitable conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Esters and Amides: Formed through esterification and amidation reactions.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Scientific Research Applications
1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to inflammation, metabolism, or signal transduction.
Comparison with Similar Compounds
Cyclopentane Carboxylic Acid Derivatives: Compounds like cyclopentanecarboxylic acid and its esters.
Carbamoyl Methyl Derivatives: Compounds such as N-(propan-2-yl)carbamoyl methyl derivatives.
Uniqueness: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, with the molecular formula C11H19NO3, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with a carboxylic acid group and a propan-2-ylcarbamoyl methyl group, which may influence its interactions with biological targets.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving:
- Formation of the Cyclopentane Ring : Achieved via cyclization reactions.
- Introduction of the Carboxylic Acid Group : Typically through oxidation reactions.
- Attachment of the Propan-2-ylcarbamoyl Methyl Group : Involves reactions with isopropylamine derivatives using coupling reagents like carbodiimides.
The biological activity of this compound is hypothesized to involve:
- Molecular Targets : Interaction with specific enzymes or receptors, potentially modulating their activity.
- Biochemical Pathways : Influencing pathways related to inflammation, metabolism, or signal transduction.
Biological Activity Data
Research has indicated that derivatives of cyclopentane compounds can serve as bio-isosteres for carboxylic acids, which are crucial in drug design. For instance, studies on similar compounds showed promising results in receptor antagonism:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Cyclopentane derivative 9 | 0.054 ± 0.016 | TP receptor antagonist |
| Parent carboxylic acid 1 | 0.190 ± 0.060 | Reference compound |
| Cyclopentane derivative 10 | 1.140 ± 0.820 | Less potent antagonist |
These findings suggest that structural modifications can significantly impact biological potency .
Study on Cyclopentane Derivatives
A study evaluated cyclopentane derivatives as potential thromboxane A2 receptor antagonists. The results indicated that certain derivatives exhibited IC50 values comparable to established carboxylic acids, demonstrating their potential as effective pharmacological agents. The orientation and substitution pattern of these compounds were critical for their activity .
Evaluation of Metabolic Stability
In vitro studies assessed the stability of cyclopentane derivatives in plasma, revealing that some compounds remained stable after incubation, indicating potential for therapeutic applications without rapid degradation .
Applications in Medicinal Chemistry
This compound is being explored for its:
- Pharmacophore Potential : As a scaffold for developing new drugs targeting various diseases.
- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes related to disease pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
